Isoindolin-4-amine hydrochloride
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Overview
Description
Isoindolin-4-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of isoindoline, a heterocyclic compound that contains a fused benzopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindolin-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction typically occurs under hydrogenolysis conditions at room temperature, leading to the formation of isoindoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that optimize yield and purity. These methods may include the use of specific catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Isoindolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to isoindolinone derivatives.
Reduction: Formation of reduced isoindoline compounds.
Substitution: Reactions with electrophiles to form substituted isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve electrophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions include isoindolinone derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .
Scientific Research Applications
Isoindolin-4-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of isoindolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Isoindolin-4-amine hydrochloride can be compared with other similar compounds, such as:
Isoindoline: A fully reduced member of the isoindole family.
Isoindolinone: An oxidized derivative of isoindoline.
Phthalimide: A related compound with a similar ring structure.
This compound is unique due to its specific substitution pattern and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKXBWVFGYQNQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.